molecular formula C20H15ClN4O2S B12144402 N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12144402
M. Wt: 410.9 g/mol
InChI Key: FYVVGMMVCLWIBG-UHFFFAOYSA-N
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Description

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives These compounds are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the benzenesulfonyl chloride group. Finally, the quinoxaline sulfonyl chloride reacts with 3-chloroaniline under solvent-free conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as catalyst-free reactions and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoxaline core or the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
  • 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
  • 4-Amino-N-(3-morpholin-4-yl-quinoxalin-2-yl)-benzenesulfonamide

Uniqueness

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core, benzenesulfonamide group, and 3-chloroanilino substituent makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H15ClN4O2S/c21-14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-28(26,27)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25)

InChI Key

FYVVGMMVCLWIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl

Origin of Product

United States

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